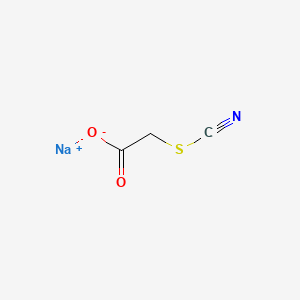
Acetic acid, thiocyanato-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, thiocyanato-, sodium salt is a chemical compound that combines the properties of acetic acid and thiocyanate. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in organic synthesis and as a reagent in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, thiocyanato-, sodium salt typically involves the reaction of acetic acid with sodium thiocyanate. The reaction can be carried out in an aqueous solution, where acetic acid reacts with sodium thiocyanate to form the desired compound. The reaction conditions usually involve moderate temperatures and stirring to ensure complete mixing and reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of automated systems and monitoring equipment helps in maintaining the desired reaction conditions and optimizing the production process.
化学反応の分析
Types of Reactions
Acetic acid, thiocyanato-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiocyanate group can be oxidized or reduced under specific conditions.
Neutralization Reactions: It can react with acids and bases to form salts and water.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used. These reactions may require specific catalysts and controlled temperatures.
Neutralization Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used. These reactions are usually carried out in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
Acetic acid, thiocyanato-, sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiocyanate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, thiocyanato-, sodium salt involves the interaction of the thiocyanate group with molecular targets. The thiocyanate group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and antifungal activities. The specific molecular targets and pathways involved depend on the context of the application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Sodium thiocyanate: A closely related compound with similar chemical properties and reactivity.
Potassium thiocyanate: Another thiocyanate salt with comparable applications and uses.
Ammonium thiocyanate: Used in similar contexts, particularly in organic synthesis and industrial processes.
Uniqueness
Acetic acid, thiocyanato-, sodium salt is unique due to its combination of acetic acid and thiocyanate properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications. Its specific reactivity and potential biological activities set it apart from other thiocyanate compounds.
特性
CAS番号 |
63906-52-5 |
|---|---|
分子式 |
C3H2NNaO2S |
分子量 |
139.11 g/mol |
IUPAC名 |
sodium;2-thiocyanatoacetate |
InChI |
InChI=1S/C3H3NO2S.Na/c4-2-7-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
InChIキー |
ULIWJHVQUNGGNZ-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])SC#N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


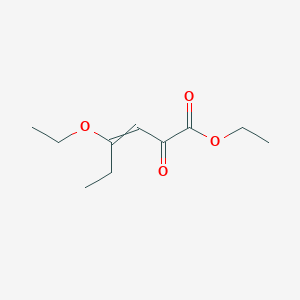
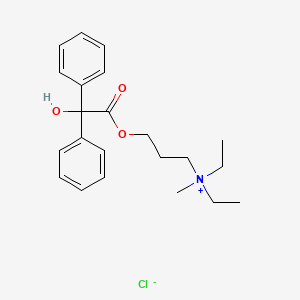

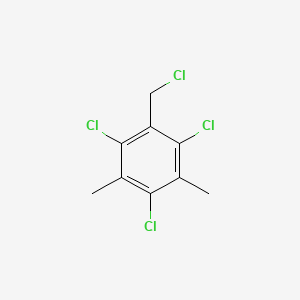

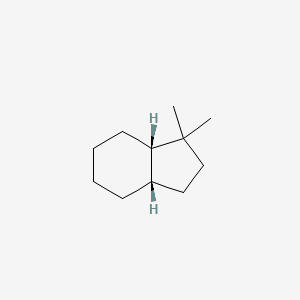
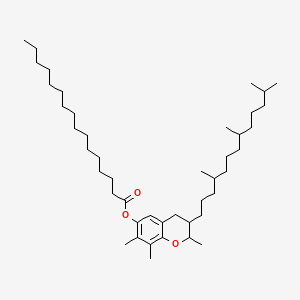


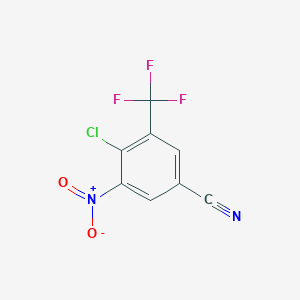
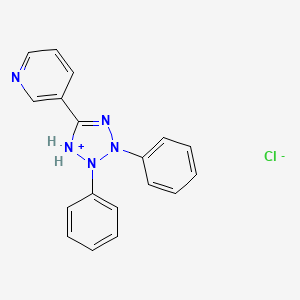
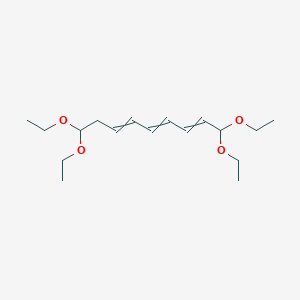

![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
